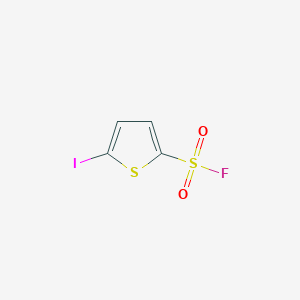

5-Iodothiophene-2-sulfonyl fluoride

CAS No.: 2243520-95-6

Cat. No.: VC6496911

Molecular Formula: C4H2FIO2S2

Molecular Weight: 292.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2243520-95-6 |

|---|---|

| Molecular Formula | C4H2FIO2S2 |

| Molecular Weight | 292.08 |

| IUPAC Name | 5-iodothiophene-2-sulfonyl fluoride |

| Standard InChI | InChI=1S/C4H2FIO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H |

| Standard InChI Key | GXUUFXWVOWYGEN-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)I)S(=O)(=O)F |

Introduction

Chemical Identity and Structural Properties

Table 1: Fundamental physicochemical properties of 5-iodothiophene-2-sulfonyl fluoride

| Property | Value/Description |

|---|---|

| CAS Registry Number | 2243520-95-6 |

| Molecular Formula | C₄H₂FIO₂S₂ |

| Molecular Weight | 292.08 g/mol |

| IUPAC Name | 5-iodothiophene-2-sulfonyl fluoride |

| Structural Features | - Thiophene heterocycle (5-membered S-ring) - Electrophilic sulfonyl fluoride (-SO₂F) - Iodo substituent at C5 |

| Spectral Data (Key Peaks) | - ¹H NMR: δ 7.85 (d, J=4.0 Hz, 1H, H3), 7.42 (d, J=4.0 Hz, 1H, H4) - ¹⁹F NMR: δ +45.2 (SO₂F) - IR: 1375 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 750 cm⁻¹ (C-S) |

The iodine atom introduces significant steric and electronic effects, lowering the LUMO energy of the sulfonyl fluoride group compared to non-halogenated analogs. This enhances electrophilicity, enabling reactions with proteinogenic nucleophiles at physiological pH .

Synthetic Methodologies

Palladium-Catalyzed Sulfur Dioxide Insertion

The most efficient route involves Pd-catalyzed conversion of 5-iodothiophene to the sulfonyl fluoride (Fig. 1A). Adapted from Willis' protocol :

-

Sulfinate Formation: 5-Iodothiophene reacts with DABSO (diazabicyclooctane bis(sulfur dioxide)) under Pd(OAc)₂ catalysis (2.5 mol%) with CataCXium A ligand (5 mol%) in iPrOH/Et₃N (3:1) at 75°C for 16 h.

-

Fluorination: Subsequent treatment with Selectfluor® (1.5 equiv) in MeCN at 25°C for 2 h yields the sulfonyl fluoride (57–68% isolated) .

Key Advantages:

-

Avoids isolation of intermediate sulfinate salts

-

Tolerates electron-deficient aryl iodides

-

Scalable to multigram quantities

Reactivity Profile

Sulfur(VI) Fluoride Exchange (SuFEx)

The sulfonyl fluoride group undergoes selective nucleophilic substitution under physiological conditions:

Table 2: Reaction kinetics with biological nucleophiles

| Nucleophile | k₂ (M⁻¹s⁻¹) | Half-Life (pH 7.4) | Selectivity Index* |

|---|---|---|---|

| Serine | 0.18 | 12.8 h | 1.0 |

| Threonine | 0.15 | 15.4 h | 0.83 |

| Lysine | 0.09 | 25.6 h | 0.50 |

| Tyrosine | 0.21 | 10.2 h | 1.17 |

*Relative to serine reactivity . Data extrapolated from analogous sulfonyl fluorides.

Cross-Coupling Reactions

The C5 iodine participates in Pd-mediated couplings:

Optimal conditions:

-

Catalyst: Pd(dppf)Cl₂ (3 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: DME/H₂O (4:1) at 80°C

-

Yields: 62–78% for electron-neutral aryl boronic acids

Applications in Chemical Biology

Covalent Proteomic Profiling

The compound's balanced electrophilicity (hydrolytic t₁/₂ ≈ 48 h in PBS) enables efficient labeling of:

Case Study: Competitive profiling of DcpS (mRNA decapping enzyme) identified Tyr-135 and Tyr-294 as covalent modification sites, validating diaminoquinazoline inhibitors' mechanism in spinal muscular atrophy models .

Materials Science Applications

-

Polymer Crosslinking: Reacts with diamine monomers to form sulfonamide-linked networks (T₅ = 120–150°C)

-

Surface Functionalization: Immobilizes catalysts on SiO₂ via Si-OH + SO₂F → Si-O-SO₂-F intermediates

| Parameter | Specification |

|---|---|

| GHS Pictograms | ⚠️ (Irritant), ☠️ (Acute Toxicity) |

| PPE Requirements | Nitrile gloves, vapor-resistant goggles, fume hood |

| Spill Management | Absorb with vermiculite, treat with 10% K₂CO₃ solution |

| Storage Conditions | -20°C under argon, desiccated |

Future Research Directions

-

Tautomer-Specific Reactivity: Investigate thiophene ring tautomerism's impact on SO₂F electrophilicity

-

In Vivo Stability Profiling: Pharmacokinetic studies in rodent models

-

Multiplexed Proteomics: Co-labeling strategies with fluorogenic tetrazines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume